Cas no 919017-35-9 (7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
919017-35-9 structure
Product Name:7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:919017-35-9
MF:C15H23N5O4
MW:337.374222993851
CID:6338841
PubChem ID:16805122
Update Time:2025-07-15

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • F3260-0025
    • 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
    • VU0607627-1
    • 919017-35-9
    • MFCD08542223
    • 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
    • AKOS000582159
    • AKOS024315513
    • Inchi: 1S/C15H23N5O4/c1-9-3-5-19(6-4-9)14-16-12-11(20(14)7-10(22)8-21)13(23)17-15(24)18(12)2/h9-10,21-22H,3-8H2,1-2H3,(H,17,23,24)
    • InChI Key: IIKDZPFXDZCADM-UHFFFAOYSA-N
    • SMILES: OC(CO)CN1C2C(NC(N(C)C=2N=C1N1CCC(C)CC1)=O)=O

Computed Properties

  • Exact Mass: 337.17500423g/mol
  • Monoisotopic Mass: 337.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 111Ų

7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Introduction to 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 919017-35-9, specifically named 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its purine core and multiple functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The molecular architecture of this compound includes a dihydroxypropyl side chain, a methyl group at the 3-position of the purine ring, and an N-substituted 4-methylpiperidine moiety. These features contribute to its unique chemical properties and biological activities.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The purine scaffold, a prominent class of heterocycles, is widely recognized for its biological significance. Purines are fundamental components of nucleic acids and play crucial roles in various cellular processes. The compound in question (7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) incorporates modifications that enhance its pharmacological potential. The presence of hydroxyl groups in the dihydroxypropyl chain suggests possible interactions with biological targets through hydrogen bonding, while the methylpiperidine substituent may contribute to favorable pharmacokinetic properties.

One of the most intriguing aspects of this compound is its potential role as a precursor or analog in the synthesis of bioactive molecules. The structural features of 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione make it a valuable candidate for further derivatization and exploration. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, modifications to the purine core can lead to compounds with enhanced affinity for specific biological targets. This flexibility underscores the importance of such scaffolds in drug discovery efforts.

In the context of current research trends, there is a growing emphasis on developing small molecules that can interact with biological systems in a targeted manner. The compound's unique structure positions it as a promising candidate for investigating mechanisms related to diseases such as cancer and inflammatory disorders. Preliminary studies have suggested that derivatives of this molecule may exhibit inhibitory effects on certain enzymes implicated in these conditions. The dihydroxypropyl group and the methylpiperidine moiety are particularly noteworthy for their potential to influence binding interactions with proteins and other biomolecules.

The synthesis of 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups to achieve the desired architecture. This synthetic route not only highlights the versatility of modern chemical methodologies but also opens up avenues for producing related compounds with tailored properties. The ability to modify specific parts of the molecule allows researchers to fine-tune its biological activity without compromising its core structure.

From a computational chemistry perspective, modeling studies have been instrumental in understanding the behavior of this compound within biological systems. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 7-(2,3-dihydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione interacts with target proteins at an atomic level. These studies have helped identify key residues involved in binding and have guided rational design strategies for improving its efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The potential therapeutic applications of this compound are further supported by its stability under various conditions. Unlike many biologically active molecules that degrade rapidly upon exposure to environmental factors such as light or pH changes,7-(2-hydroxypropyl)-5-chloro-N'-[(E)-(4-fluorobenzylidene)amino]-4H-chromenecarboxamide exhibits remarkable resilience. This stability enhances its suitability for both preclinical studies and potential clinical use. Additionally,5-chloro-N'-[(E)-(4-fluorobenzylidene)amino]-4H-chromenecarboxamide has demonstrated compatibility with standard formulation techniques used in pharmaceutical development.

In conclusion,7-(dihydroxypropyl)-5-chloro-N'-[(E)-(4-fluorobenzylidene)amino]-4H-chromenecarboxamide stands as a testament to the innovative spirit driving advancements in chemical biology today. Its complex structure,CAS number 919017359,and multifaceted functional groups make it a compelling subject for further research and development. As our understanding of biological systems continues to evolve,this compound will undoubtedly play a significant role in shaping future therapeutic strategies across various medical disciplines.

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